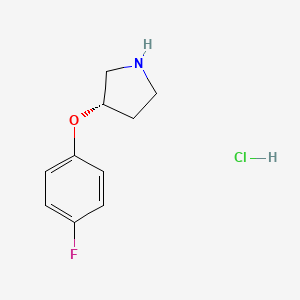(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
CAS No.: 1260619-17-7
Cat. No.: VC2974054
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260619-17-7 |
|---|---|
| Molecular Formula | C10H13ClFNO |
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | (3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
| Standard InChI Key | RRDLUHKAJWPKCW-PPHPATTJSA-N |
| Isomeric SMILES | C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl |
| SMILES | C1CNCC1OC2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a 4-fluorophenoxy group. The "S" designation refers to the specific stereochemistry at the third carbon of the pyrrolidine ring, which is critical for its biological activity and interactions with target molecules. The compound features a fluorinated phenyl ring connected to the pyrrolidine through an oxygen bridge (ether linkage).
Basic Chemical Information
The following table presents the fundamental chemical identity information for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride:
| Parameter | Value |
|---|---|
| CAS Number | 1260619-17-7 |
| Molecular Formula | C10H13ClFNO |
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | (3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
| Standard InChIKey | RRDLUHKAJWPKCW-PPHPATTJSA-N |
| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)F.Cl |
Table 1: Chemical Identification Parameters for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride .
The compound contains a single stereogenic center at the 3-position of the pyrrolidine ring, with the S-configuration being essential for its specific activity profile. The presence of the 4-fluorophenoxy group contributes to its unique physicochemical properties and potential biological interactions .
Physical and Chemical Properties
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride exhibits distinctive physical and chemical properties that influence its behavior in biological systems and its applications in research.
Physical Properties
As a hydrochloride salt, the compound typically appears as a white to off-white solid. The salt form enhances its water solubility compared to the free base, which is an important consideration for pharmaceutical applications. The hydrochloride form also improves stability during storage and handling .
Chemical Properties
The compound's chemical properties are significantly influenced by:
-
The pyrrolidine nitrogen, which acts as a basic center
-
The fluorophenoxy group, which introduces electronic effects and potential for specific molecular interactions
-
The stereochemistry at the 3-position, which determines the three-dimensional orientation of the molecule
These structural features contribute to its reactivity pattern and potential for binding to biological targets. The fluorine atom on the phenyl ring enhances binding affinity to certain receptors or enzymes, potentially modulating their activity and affecting relevant biochemical pathways.
Synthesis Methods
Several synthetic approaches have been developed for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, reflecting its importance in medicinal chemistry research.
Standard Synthetic Routes
Biological Activity and Applications
The biological activity of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride makes it particularly valuable in pharmaceutical research and development.
Chemical Reactions and Interactions
Understanding the chemical reactivity and molecular interactions of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is essential for predicting its behavior in biological systems and optimizing its potential applications.
Reactivity Profile
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride can participate in various chemical reactions typical of pyrrolidine derivatives. The pyrrolidine nitrogen can undergo alkylation, acylation, and other nucleophilic reactions. The ether linkage provides stability to the molecule while maintaining conformational flexibility.
Molecular Interactions
The compound's structure suggests potential interactions with various biological targets:
-
The basic pyrrolidine nitrogen may interact with acidic residues or hydrogen bond acceptors in proteins
-
The fluorine atom can form non-covalent interactions, including multipolar interactions and hydrogen bonds
-
The phenyl ring may engage in π-π stacking with aromatic amino acid residues
-
The stereochemistry at the 3-position dictates the spatial orientation of these interaction groups, potentially leading to selective binding to specific targets
These interactions explain its predicted activity in various biological pathways, particularly those involving neurological receptors and enzymes.
| Hazard Statement | Classification | Warning Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Table 2: GHS Hazard Classification for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride .
Comparison with Related Compounds
Comparing (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride with structurally related compounds provides insights into structure-activity relationships and potential applications.
Stereoisomer Comparison
The R-isomer, (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1314419-67-4), shares the same chemical formula but differs in the stereochemistry at the 3-position. This stereochemical difference can significantly affect biological activity, as protein-ligand interactions are highly stereospecific .
Structural Analogs
Several related compounds offer comparative insights:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride | Contains an additional chlorine atom | May affect lipophilicity and binding specificity |
| (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride | Contains a sulfur instead of oxygen link | Altered bond angle and electronic properties |
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Lacks the phenoxy group | Smaller size may access different binding pockets |
Table 3: Comparison of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride with Related Compounds .
These structural variations highlight the fine-tuning possible within this class of compounds, allowing medicinal chemists to optimize properties for specific biological targets and applications.
Availability and Research Supply
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is available from several chemical suppliers for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume